Cas no 24319-09-3 (2-chloro-3-methylpentane)

2-Chloro-3-methylpentane (C6H13Cl) is a halogenated alkane with a molecular weight of 120.62 g/mol. This compound features a chloro substituent at the 2-position and a methyl group at the 3-position of a pentane backbone, imparting distinct reactivity in organic synthesis. Its branched structure enhances steric effects, making it useful for studying substitution and elimination mechanisms. The compound is typically employed as an intermediate in pharmaceutical and agrochemical manufacturing, where selective functionalization is required. It is a clear, volatile liquid with moderate stability under inert conditions. Handling should adhere to standard safety protocols for chlorinated hydrocarbons due to potential toxicity and flammability.
2-chloro-3-methylpentane structure
2-chloro-3-methylpentane structure
Product name:2-chloro-3-methylpentane
CAS No:24319-09-3
MF:C6H13Cl
MW:120.620421171188
MDL:MFCD12767726
CID:913017
PubChem ID:138188

2-chloro-3-methylpentane Chemical and Physical Properties

Names and Identifiers

    • pentane, 2-chloro-3-methyl-
    • 3-Methylpent-2-ylchlorid
    • 2-chloro-3-methylpentane
    • SCHEMBL7763529
    • EN300-842739
    • DTXSID60947149
    • Pentane, 2-chloro-3-methyl
    • 24319-09-3
    • AKOS010138947
    • MDL: MFCD12767726
    • Inchi: InChI=1S/C6H13Cl/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3
    • InChI Key: JPFZKJQZKBEPGQ-UHFFFAOYSA-N
    • SMILES: CCC(C)C(C)Cl

Computed Properties

  • Exact Mass: 120.07069
  • Monoisotopic Mass: 120.0705781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 43.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 2.9

Experimental Properties

  • PSA: 0

2-chloro-3-methylpentane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-842739-5g
2-chloro-3-methylpentane
24319-09-3 90%
5g
$1945.0 2023-09-02
1PlusChem
1P01DTIT-500mg
2-chloro-3-methylpentane
24319-09-3 90%
500mg
$710.00 2024-05-21
Enamine
EN300-842739-0.1g
2-chloro-3-methylpentane
24319-09-3 90%
0.1g
$232.0 2024-05-21
Enamine
EN300-842739-0.25g
2-chloro-3-methylpentane
24319-09-3 90%
0.25g
$331.0 2024-05-21
Enamine
EN300-842739-1.0g
2-chloro-3-methylpentane
24319-09-3 90%
1.0g
$671.0 2024-05-21
Enamine
EN300-842739-10.0g
2-chloro-3-methylpentane
24319-09-3 90%
10.0g
$2884.0 2024-05-21
1PlusChem
1P01DTIT-1g
2-chloro-3-methylpentane
24319-09-3 90%
1g
$892.00 2024-05-21
1PlusChem
1P01DTIT-100mg
2-chloro-3-methylpentane
24319-09-3 90%
100mg
$339.00 2024-05-21
Enamine
EN300-842739-2.5g
2-chloro-3-methylpentane
24319-09-3 90%
2.5g
$1315.0 2024-05-21
1PlusChem
1P01DTIT-250mg
2-chloro-3-methylpentane
24319-09-3 90%
250mg
$471.00 2024-05-21

2-chloro-3-methylpentane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromotrichloromethane ,  2769993-47-5 Solvents: Nitromethane ;  5 min, rt; cooled; 24 h, 28 °C
Reference
Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation
Gonzalez, Miguel I. ; Gygi, David; Qin, Yangzhong ; Zhu, Qilei ; Johnson, Elizabeth J. ; et al, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

Production Method 2

Reaction Conditions
1.1 Reagents: (Trifluoromethyl)benzene ,  Cesium carbonate ,  N-Chloro-N-(1,1-dimethylethyl)-3,5-bis(trifluoromethyl)benzamide Catalysts: Benzoyl peroxide ;  rt → 65 °C; 7 h, 65 °C; rt → 65 °C; 17 h, 65 °C
Reference
Reagent-dictated site selectivity in intermolecular aliphatic C-H functionalizations using nitrogen-centered radicals
Carestia, Anthony M.; Ravelli, Davide; Alexanian, Erik J., Chemical Science, 2018, 9(24), 5360-5365

2-chloro-3-methylpentane Preparation Products

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